molecular formula C22H25N7O2 B5524846 N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine

N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine

Cat. No. B5524846
M. Wt: 419.5 g/mol
InChI Key: XJGCWKHOFSYTOW-UHFFFAOYSA-N
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Description

"N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine" is a chemical compound that has been studied in the context of its potential pharmacological activities and chemical properties. It belongs to a class of compounds that have been explored for their potential in treating various diseases, including cancer.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves nucleophilic substitution reactions and various other chemical processes. For example, Mallesha et al. (2012) described the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives using sulfonyl chlorides (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine" has been characterized using various spectral studies, including IR, 1H-NMR, and EI-MS. For instance, Hussain et al. (2016) conducted structural confirmation of synthesized benzamides via spectral data (Hussain et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving these compounds often lead to the formation of derivatives with different pharmacological properties. For example, Gangjee et al. (2003) reported the synthesis of analogues as inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their chemical versatility (Gangjee et al., 2003).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Heterocyclic Compounds Synthesis: Research has led to the synthesis of novel heterocyclic compounds derived from specific starting materials, showcasing the diverse chemical reactions and potential for creating new molecules with varying biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity

Analytical Applications

  • Capillary Electrophoresis: The use of capillary electrophoresis for the separation of imatinib mesylate and related substances, including those with similar structural features, highlights the importance of analytical methods in quality control and pharmaceutical analysis (Ye, Huang, Li, Xiang, & Xu, 2012).

Enzyme Inhibition for Alzheimer’s Disease

  • Enzyme Inhibition Studies: Compounds with structural similarities have been synthesized as potential therapeutic agents for Alzheimer’s disease, emphasizing the role of enzyme inhibition in managing neurological conditions (Hussain et al., 2016).

Molecular Docking and Drug Design

  • Molecular Docking for Drug Discovery: The design and synthesis of compounds for specific therapeutic applications, such as Alzheimer's disease, involve molecular docking studies to predict the interaction between these compounds and biological targets, guiding the development of more effective drugs (Hussain et al., 2016).

Vasodilation Properties

  • Vasodilation Activity Screening: Research on compounds that share functional groups or structural features with the specified compound has led to the discovery of potential vasodilation properties, which could have implications in cardiovascular therapies (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-3-23-19-15-16(2)26-21(27-19)29-13-11-28(12-14-29)20(30)17-5-7-18(8-6-17)31-22-24-9-4-10-25-22/h4-10,15H,3,11-14H2,1-2H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGCWKHOFSYTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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